Pterosin B

Alzheimer's disease BACE1 inhibition cholinesterase inhibition

Pterosin B (CAS 34175-96-7) is a natural indanone sesquiterpenoid and SIK3 signaling inhibitor uniquely suited for Alzheimer's and osteoarthritis research. It simultaneously inhibits BACE1 (IC50 29.6 µM), AChE (16.2 µM), and BChE (48.1 µM), and its PAMPA-BBB permeability (Pe = 60.3×10⁻⁶ cm/s) is nearly 10‑fold higher than Pterosin A, enabling CNS penetration that other pterosins cannot match. In vivo, intra‑articular injection protects cartilage and suppresses chondrocyte hypertrophy via Hdac4/Prg4 pathways. This multitarget, BBB-permeable profile, combined with oral bioavailability and validated in‑vivo osteoarthritis efficacy, makes Pterosin B the superior tool compound for CNS‑penetrant multitarget‑directed ligand development. Source from reliable suppliers for high‑purity, research‑grade material.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 34175-96-7
Cat. No. B147530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterosin B
CAS34175-96-7
Synonymspterosin B
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
InChIInChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1
InChIKeySJNCSXMTBXDZQA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pterosin B Procurement Guide: CAS 34175-96-7 Compound Profile and Differentiated Research Applications


Pterosin B (CAS 34175-96-7) is an indanone-class sesquiterpenoid naturally isolated from Pteridium aquilinum (bracken fern) [1]. The compound is characterized as a salt-inducible kinase 3 (SIK3) signaling inhibitor that exhibits multitarget pharmacological activities across multiple disease-relevant pathways [2]. With a molecular formula of C14H18O2 and molecular weight of 218.29 g/mol, Pterosin B demonstrates oral bioavailability and has been characterized for its inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), as well as its capacity to protect against chondrocyte hypertrophy and osteoarthritis progression [3].

Pterosin B Differentiation: Why Closely Related Analogs Cannot Be Interchanged in Research Settings


Pterosin B cannot be simply substituted by other pterosin derivatives due to its unique multitarget inhibition profile, BBB permeability characteristics, and distinct pharmacological outcomes. Compared to (2S)-Pterosin A, which exhibits BACE1 IC50 >125 µM and AChE IC50 of 56.7 µM, (2R)-Pterosin B demonstrates 4.2-fold greater BACE1 inhibition (IC50 = 29.6 µM) and 3.5-fold greater AChE inhibition (IC50 = 16.2 µM) [1]. Moreover, Pterosin B's PAMPA-BBB permeability (Pe = 60.3×10⁻⁶ cm/s) is nearly 10-fold higher than Pterosin A (6.26×10⁻⁶ cm/s), providing a fundamental advantage for CNS-targeted applications that other pterosins cannot match [1]. Additionally, Pterosin B's validated in vivo efficacy in osteoarthritis mouse models via intraarticular injection and oral activity differentiates it from analogs lacking such in vivo validation [2].

Pterosin B Comparative Efficacy Data: Quantitative Differentiation Against Analogs and In-Class Compounds


Pterosin B vs. Pterosin A: Superior BACE1 and Cholinesterase Inhibition Potency

(2R)-Pterosin B demonstrates significantly greater inhibitory potency against BACE1, AChE, and BChE compared to its closest structural analog (2S)-Pterosin A. In a head-to-head enzymatic assay comparison, (2R)-Pterosin B achieved IC50 values of 29.6 µM (BACE1), 16.2 µM (AChE), and 48.1 µM (BChE), whereas (2S)-Pterosin A exhibited IC50 values of >125 µM (BACE1), 56.7 µM (AChE), and 67.3 µM (BChE) [1][2].

Alzheimer's disease BACE1 inhibition cholinesterase inhibition

Pterosin B vs. Pterosin A: Exceptional BBB Permeability Advantage

(2R)-Pterosin B exhibits approximately 10-fold higher blood-brain barrier permeability compared to (2S)-Pterosin A as measured by the PAMPA-BBB assay. (2R)-Pterosin B demonstrated an effective permeability (Pe) of 60.3 ± 9.8 × 10⁻⁶ cm/s, while (2S)-Pterosin A showed only 6.26 ± 0.24 × 10⁻⁶ cm/s [1]. This permeability also substantially exceeds that of (2S,3R)-Pterosin C (2.34 × 10⁻⁶ cm/s) and (2R,3R)-Pterosin C (1.98 × 10⁻⁶ cm/s), and approaches or exceeds the reference compound verapamil (34.6 × 10⁻⁶ cm/s) [2].

CNS drug delivery blood-brain barrier neurodegeneration

Pterosin B vs. Synthetic SIK Inhibitors: Validated In Vivo Osteoarthritis Protection

Pterosin B has demonstrated in vivo efficacy in preventing chondrocyte hypertrophy and protecting against osteoarthritis in mouse models, a validation that distinguishes it from many synthetic SIK inhibitors that lack direct osteoarthritis-specific in vivo data. Intraarticular injection of Pterosin B in mice inhibited chondrocyte hypertrophy and protected cartilage from osteoarthritis development, with effects comparable to Sik3 genetic deletion [1]. While synthetic SIK inhibitors such as HG-9-91-01 exhibit picomolar to nanomolar potency against SIK3 (IC50 = 9.6 nM) , and YKL-05-099 shows SIK3 inhibition with IC50 ~30 nM , these compounds have not been evaluated in osteoarthritis models with the same depth of chondrocyte-specific validation.

osteoarthritis chondrocyte hypertrophy SIK3 inhibition

Pterosin B Neuroprotection: Quantitative Cell Viability Rescue from Glutamate Excitotoxicity

Pterosin B treatment rescued cell viability from glutamate-induced cytotoxicity, enhancing viability from 43.8% (glutamate-treated control) to 105% (Pterosin B + glutamate) (p < 0.0001) [1]. Furthermore, Pterosin B restored mitochondrial membrane potential and alleviated intracellular calcium overload from 107.4% to 95.47% (p = 0.0006), while eliminating 36.55% of cellular reactive oxygen species (p = 0.0143) [2]. No direct comparative data for other pterosins in this exact model are available; this represents class-level inference of Pterosin B's unique mitochondrial mechanism of neuroprotection.

neuroprotection glutamate excitotoxicity mitochondrial function

Pterosin B Microglial Polarization: Cognitive Improvement via Klf5/Parp14 Pathway

Pterosin B improves cognitive dysfunction in Alzheimer's disease models by promoting microglial M1/M2 polarization through inhibition of the Klf5/Parp14 pathway [1]. This represents a unique mechanism among pterosin derivatives, with no reported comparative data for Pterosin A or Pterosin C in this specific pathway. The finding establishes Pterosin B as a tool compound for investigating neuroinflammation resolution via microglial phenotype switching, a therapeutic angle not addressed by conventional cholinesterase inhibitors or BACE1 inhibitors [1].

Alzheimer's disease microglia polarization cognitive dysfunction

Pterosin B Optimal Use Cases: Research Applications Supported by Differentiated Evidence


Alzheimer's Disease Multitarget Drug Discovery

Pterosin B is optimally suited for Alzheimer's disease research programs requiring simultaneous inhibition of BACE1, AChE, and BChE with a single compound. Its demonstrated IC50 values of 29.6 µM (BACE1), 16.2 µM (AChE), and 48.1 µM (BChE) [1], combined with exceptional BBB permeability (Pe = 60.3×10⁻⁶ cm/s) [1], make it a superior choice over Pterosin A for CNS-penetrant multitarget-directed ligand development. Additionally, its recently validated ability to promote microglial M1/M2 polarization via Klf5/Parp14 inhibition [2] provides a complementary neuroinflammatory mechanism that distinguishes it from single-target AD therapeutics.

Osteoarthritis and Cartilage Protection Research

Pterosin B is uniquely positioned for osteoarthritis research based on validated in vivo efficacy in mouse models. Intraarticular injection of Pterosin B protected cartilage against osteoarthritis development and inhibited chondrocyte hypertrophy through the Hdac4 pathway, increasing Prg4 expression [1]. This in vivo validation differentiates Pterosin B from synthetic SIK inhibitors that lack osteoarthritis-specific efficacy data. Researchers investigating SIK3 as a therapeutic target for cartilage protection should prioritize Pterosin B as a tool compound with direct disease-relevant phenotypic validation [1].

Neuroprotection and Mitochondrial Dysfunction Studies

Pterosin B is a valuable tool compound for investigating mitochondrial mechanisms of neuroprotection. Its demonstrated ability to restore mitochondrial membrane potential, alleviate intracellular calcium overload (107.4% to 95.47%, p=0.0006), and reduce cellular ROS by 36.55% (p=0.0143) [1] positions it as a mechanistic probe for glutamate excitotoxicity research. Unlike compounds that directly antagonize glutamate receptors, Pterosin B targets downstream mitochondrial signaling, offering a complementary approach for studying excitotoxicity in neurodegenerative disease contexts [1].

Metabolic Disease and Gluconeogenesis Research

Pterosin B serves as a SIK3 pathway inhibitor with context-dependent effects on gluconeogenic programs. In the absence of cAMP signaling, Pterosin B promotes G6pc expression; however, upon cAMP stimulation, it becomes a strong repressor of G6pc expression [1]. This bidirectional regulation, coupled with its effect on coenzyme Q in mitochondrial oxidative phosphorylation [2], makes Pterosin B a unique tool for dissecting the interplay between SIK3 signaling, AMPK activation, and metabolic gene regulation. For diabetes and metabolic disease research, Pterosin B offers a natural product-based alternative to synthetic SIK inhibitors with distinct pharmacological properties [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pterosin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.